molecular formula C9H12ClNO3 B13233099 2-[(Pyridin-3-yl)methoxy]propanoic acid hydrochloride

2-[(Pyridin-3-yl)methoxy]propanoic acid hydrochloride

Cat. No.: B13233099
M. Wt: 217.65 g/mol
InChI Key: PJJYUPHMHGPDTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Pyridin-3-yl)methoxy]propanoic acid hydrochloride is a chemical compound that features a pyridine ring attached to a propanoic acid moiety via a methoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridin-3-yl)methoxy]propanoic acid hydrochloride typically involves the reaction of pyridin-3-ylmethanol with propanoic acid derivatives under specific conditions. One common method involves the esterification of pyridin-3-ylmethanol with propanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions followed by purification steps such as crystallization or distillation. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-3-yl)methoxy]propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[(Pyridin-3-yl)methoxy]propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination polymers.

    Biology: The compound can act as a ligand in biochemical assays and studies involving enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Pyridin-3-yl)methoxy]propanoic acid hydrochloride involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the propanoic acid moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Pyridyl)propionic acid: Similar structure but lacks the methoxy linker.

    2-Methyl-3-pyridin-3-yl-propanoic acid hydrochloride: Contains a methyl group instead of a methoxy group.

    4-Pyridinepropionic acid: The pyridine ring is attached at a different position.

Uniqueness

2-[(Pyridin-3-yl)methoxy]propanoic acid hydrochloride is unique due to the presence of the methoxy linker, which can influence its chemical reactivity and biological interactions. This structural feature can enhance its solubility and binding affinity in certain applications.

Properties

Molecular Formula

C9H12ClNO3

Molecular Weight

217.65 g/mol

IUPAC Name

2-(pyridin-3-ylmethoxy)propanoic acid;hydrochloride

InChI

InChI=1S/C9H11NO3.ClH/c1-7(9(11)12)13-6-8-3-2-4-10-5-8;/h2-5,7H,6H2,1H3,(H,11,12);1H

InChI Key

PJJYUPHMHGPDTB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OCC1=CN=CC=C1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.